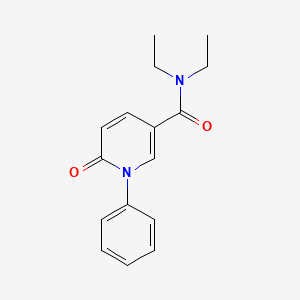

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

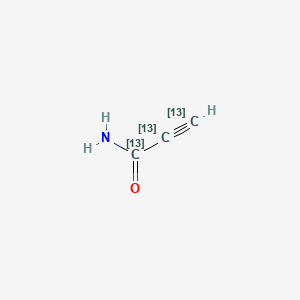

The compound “5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound, and an N,N-diethylcarboxamide group, which is a type of amide .

Synthesis Analysis

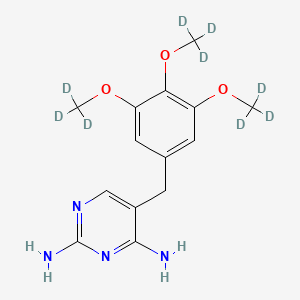

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyridinone ring and the attachment of the N,N-diethylcarboxamide and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridinone ring at the center, with the phenyl group and the N,N-diethylcarboxamide group attached at the 1 and 5 positions, respectively .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridinone ring and the N,N-diethylcarboxamide group. The pyridinone ring, being a heterocycle, might undergo reactions such as electrophilic substitution. The N,N-diethylcarboxamide group, being an amide, might undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it would likely be a solid or liquid at room temperature. Its solubility in water and other solvents would depend on the polarity of the molecule .Wissenschaftliche Forschungsanwendungen

Antitumor and DNA Reactivity

- Research has shown that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share structural similarities with 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, exhibit significant antitumor activity. These compounds, especially those with substitutions at specific positions, demonstrate strong binding to DNA through intercalation, leading to antileukemic and antitumor effects against solid tumors like Lewis lung carcinoma (Denny et al., 1987).

DNA Modification and Carcinogenesis

- The reactivity of N-acetoxyarylamines, proposed ultimate carcinogens of certain heterocyclic aromatic amines, with DNA has been studied to understand their role in carcinogenesis. These compounds, related to the structural framework of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, show that their interaction with DNA is significantly higher than their precursor compounds, supporting their role as ultimate reactive species in DNA modification and potential carcinogenic activity (Lutgerink et al., 1989).

Fluorescence and Imaging Applications

- The synthesis of new fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores, which include structural motifs similar to 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, has been explored. These compounds exhibit high fluorescence quantum yields and stability, making them suitable for applications in living cell imaging (Chen et al., 2012).

Enzymatic and Biological Activity

- The design and synthesis of Schiff bases incorporating structural elements of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one have shown promising anticancer activity. These compounds, through their interaction with DNA and induction of pro-apoptotic mechanisms, exhibit cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents (Uddin et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its molecular structure and the functional groups present. For instance, the presence of the carboxamide group could influence the compound’s solubility, affecting its absorption and distribution within the body .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and efficacy. For example, carboxamides are generally stable under physiological conditions, but can be hydrolyzed under acidic or basic conditions .

Eigenschaften

IUPAC Name |

N,N-diethyl-6-oxo-1-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-17(4-2)16(20)13-10-11-15(19)18(12-13)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYGDCEVNJNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652548 |

Source

|

| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-97-7 |

Source

|

| Record name | N,N-Diethyl-1,6-dihydro-6-oxo-1-phenyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octane-1-carbonyl chloride, 5-oxo-, cis- (9CI)](/img/no-structure.png)